An In-Depth Technical Guide to N-Desethyletonitazene: Chemical Structure and Properties
An In-Depth Technical Guide to N-Desethyletonitazene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desethyletonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class, structurally related to etonitazene. Initially identified as a metabolite of etonitazene, it has emerged as a standalone novel psychoactive substance (NPS) with significant pharmacological activity.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of N-Desethyletonitazene. Detailed experimental protocols for its characterization and the signaling pathways associated with its potent µ-opioid receptor agonism are also presented.
Chemical Identity and Physicochemical Properties
N-Desethyletonitazene is characterized by a 2-(4-ethoxybenzyl) group and an N-ethyl-ethanamine moiety attached to a 5-nitrobenzimidazole (B188599) core. Its chemical identity and known physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of N-Desethyletonitazene
| Identifier | Value |
| IUPAC Name | 2-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N-ethylethanamine |
| CAS Number | 2732926-26-8[1][2][3] |
| Molecular Formula | C₂₀H₂₄N₄O₃[1][2][3] |
| Molecular Weight | 368.4 g/mol [1] |
| Canonical SMILES | CCNCCN1C2=CC=C(--INVALID-LINK--=O)C=C2N=C1CC3=CC=C(OCC)C=C3 |
| InChI Key | RESPFUMJVJRUMB-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of N-Desethyletonitazene
| Property | Value |
| Physical Form | Analytical reference standards are typically crystalline solids. |
| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[1] |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| pKa | Not reported |
Pharmacological Properties
N-Desethyletonitazene is a potent and selective agonist of the µ-opioid receptor (MOR), which is responsible for its analgesic and euphoric effects, as well as its significant potential for respiratory depression and abuse.[4][5] In vitro studies have demonstrated that its potency is comparable to or even greater than that of fentanyl.[4]
Table 3: In Vitro Pharmacological Data for N-Desethyletonitazene
| Assay | Receptor | Value | Comparison |
| Receptor Binding Affinity (Ki) | µ-opioid | 0.317 nM | Significantly lower than fentanyl (1.88 nM) |
| β-arrestin 2 Recruitment (EC₅₀) | µ-opioid | 3.35 nM | Approximately 6-9 fold more potent than fentanyl |
| AequoScreen Assay (EC₅₀) | µ-opioid | 0.500 nM | - |
| cAMP Inhibition (EC₅₀) | µ-opioid | 0.172 nM | - |
| mini-Gi Assay (EC₅₀) | µ-opioid | 6.38 nM | - |
Experimental Protocols
This section provides detailed methodologies for the characterization and pharmacological evaluation of N-Desethyletonitazene.
Chemical Analysis
A validated LC-MS/MS method is crucial for the quantification of N-Desethyletonitazene in biological matrices.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of whole blood, urine, or homogenized tissue, add an internal standard.
-
Add 1 mL of saturated sodium borate (B1201080) buffer (pH 9).
-
Add 4 mL of n-butyl chloride.
-
Vortex for 10 minutes and centrifuge at 3500 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation from other analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for N-Desethyletonitazene and the internal standard should be determined and optimized.
-
NMR is used for the structural elucidation of N-Desethyletonitazene.
-
Sample Preparation:
-
Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
-
Pharmacological Assays
This assay measures the recruitment of β-arrestin 2 to the MOR upon agonist binding.
-
Cell Culture:
-
HEK293T cells stably co-expressing the human µ-opioid receptor fused to the large fragment of NanoLuc® luciferase (LgBiT) and β-arrestin 2 fused to the small fragment (SmBiT) are used.
-
Cells are maintained in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
-
Assay Protocol:
-
Seed the cells in a white, clear-bottom 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Prepare serial dilutions of N-Desethyletonitazene and a reference agonist (e.g., DAMGO) in assay buffer (e.g., Opti-MEM).
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for 60-90 minutes at 37°C.
-
Add the Nano-Glo® Live Cell substrate and incubate for a further 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Fit the concentration-response curves using a non-linear regression model to determine the EC₅₀ and Emax values.
-
This functional assay measures the activation of G-proteins coupled to the MOR.
-
Membrane Preparation:
-
Harvest HEK293 cells stably expressing the human µ-opioid receptor.
-
Homogenize the cells in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Protocol:
-
In a 96-well plate, add the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of N-Desethyletonitazene.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Plot the specific binding as a function of the N-Desethyletonitazene concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of N-Desethyletonitazene is through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events.
Caption: µ-Opioid receptor signaling pathway activated by N-Desethyletonitazene.
The workflow for identifying and characterizing a novel synthetic opioid like N-Desethyletonitazene typically involves a multi-step process, from initial detection in seized materials or biological samples to detailed pharmacological profiling.
Caption: General experimental workflow for the characterization of N-Desethyletonitazene.
Conclusion
N-Desethyletonitazene is a highly potent synthetic opioid that poses a significant risk to public health. Its pharmacological profile, characterized by high affinity and efficacy at the µ-opioid receptor, underscores the need for robust analytical methods for its detection and continued research into its metabolism, toxicology, and potential for harm. The experimental protocols and pathway information provided in this guide are intended to support the efforts of researchers and forensic professionals in understanding and mitigating the impact of this and other emerging synthetic opioids.
References
- 1. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (LC-QQQ-MS) | National Institute of Justice [nij.ojp.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.revvity.com [resources.revvity.com]
